molecular formula C10H9NO4S B14019248 4-Amino-5-hydroxynaphthalene-2-sulfonic acid CAS No. 6271-91-6

4-Amino-5-hydroxynaphthalene-2-sulfonic acid

Cat. No.: B14019248
CAS No.: 6271-91-6
M. Wt: 239.25 g/mol
InChI Key: QOGVSLHQIYEIRX-UHFFFAOYSA-N
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Description

4-Amino-5-hydroxynaphthalene-2-sulfonic acid is an organic compound derived from naphthalene, characterized by the presence of amino, hydroxyl, and sulfonic acid functional groups. This compound is notable for its applications in various industrial and scientific fields, particularly in the synthesis of dyes and pigments .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-5-hydroxynaphthalene-2-sulfonic acid typically involves the reduction of nitronaphthalene followed by sulfonation and further reactions. The process begins with the nitration of naphthalene to form nitronaphthalene, which is then reduced to aminonaphthalene. Subsequent sulfonation introduces the sulfonic acid group, and hydroxylation completes the synthesis .

Industrial Production Methods

In industrial settings, the production of this compound is carried out in large-scale reactors under controlled conditions. The process involves the use of catalysts and specific reaction conditions to ensure high yield and purity. The final product is often purified through crystallization or other separation techniques .

Chemical Reactions Analysis

Types of Reactions

4-Amino-5-hydroxynaphthalene-2-sulfonic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound

Properties

IUPAC Name

4-amino-5-hydroxynaphthalene-2-sulfonic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NO4S/c11-8-5-7(16(13,14)15)4-6-2-1-3-9(12)10(6)8/h1-5,12H,11H2,(H,13,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QOGVSLHQIYEIRX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=CC(=CC(=C2C(=C1)O)N)S(=O)(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20284385
Record name 4-amino-5-hydroxynaphthalene-2-sulfonic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20284385
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

239.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6271-91-6
Record name NSC37047
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=37047
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4-amino-5-hydroxynaphthalene-2-sulfonic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20284385
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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